1-[3-(2-Iodo-4-methylphenoxy)propyl]azepane;oxalic acid
Overview
Description
1-[3-(2-Iodo-4-methylphenoxy)propyl]azepane;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azepane ring, a phenoxy group, and an oxalic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Iodo-4-methylphenoxy)propyl]azepane;oxalic acid typically involves multiple steps, starting with the preparation of the phenoxy group and the azepane ring. The iodination of the phenoxy group is a crucial step, often achieved using iodine and a suitable oxidizing agent. The azepane ring is then introduced through a nucleophilic substitution reaction, followed by the addition of oxalic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Iodo-4-methylphenoxy)propyl]azepane;oxalic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated products.
Substitution: Substituted azepane derivatives.
Scientific Research Applications
1-[3-(2-Iodo-4-methylphenoxy)propyl]azepane;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Iodo-4-methylphenoxy)propyl]azepane;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the azepane ring can provide structural stability. The oxalic acid moiety can participate in chelation and other coordination chemistry processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-Bromo-4-methylphenoxy)propyl]azepane;oxalic acid
- 1-[3-(2-Chloro-4-methylphenoxy)propyl]azepane;oxalic acid
- 1-[3-(2-Fluoro-4-methylphenoxy)propyl]azepane;oxalic acid
Uniqueness
1-[3-(2-Iodo-4-methylphenoxy)propyl]azepane;oxalic acid is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, making it more reactive in substitution reactions and providing unique electronic effects.
Properties
IUPAC Name |
1-[3-(2-iodo-4-methylphenoxy)propyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24INO.C2H2O4/c1-14-7-8-16(15(17)13-14)19-12-6-11-18-9-4-2-3-5-10-18;3-1(4)2(5)6/h7-8,13H,2-6,9-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEQWIJXIUBINF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCCCC2)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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